2-(5-bromo-4-oxo-1H-pyridin-2-yl)acetic acid
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Overview
Description
2-(5-Bromo-4-oxo-1H-pyridin-2-yl)acetic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a carboxylic acid group at the 2nd position of the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-bromo-4-oxo-1H-pyridin-2-yl)acetic acid typically involves the bromination of 2-pyridone followed by the introduction of the acetic acid moiety. One common method involves the use of bromine in acetic acid as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromo-4-oxo-1H-pyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of hydroxyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of pyridine N-oxides.
Reduction Reactions: Formation of hydroxyl derivatives.
Scientific Research Applications
2-(5-Bromo-4-oxo-1H-pyridin-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-bromo-4-oxo-1H-pyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
2-(5-Chloro-4-oxo-1H-pyridin-2-yl)acetic acid: Similar structure with a chlorine atom instead of bromine.
2-(5-Fluoro-4-oxo-1H-pyridin-2-yl)acetic acid: Contains a fluorine atom at the 5th position.
2-(5-Methyl-4-oxo-1H-pyridin-2-yl)acetic acid: Contains a methyl group at the 5th position.
Uniqueness: 2-(5-Bromo-4-oxo-1H-pyridin-2-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications that other halogenated derivatives may not fulfill.
Properties
Molecular Formula |
C7H6BrNO3 |
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Molecular Weight |
232.03 g/mol |
IUPAC Name |
2-(5-bromo-4-oxo-1H-pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-5-3-9-4(1-6(5)10)2-7(11)12/h1,3H,2H2,(H,9,10)(H,11,12) |
InChI Key |
KIZRJPHIDQXZTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C(C1=O)Br)CC(=O)O |
Origin of Product |
United States |
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